1-Methyl-2,3-dihydro-1H-inden-1-OL
Overview
Description
1-Methyl-2,3-dihydro-1H-inden-1-OL is an organic compound with the molecular formula C10H12O It is a derivative of indene, featuring a hydroxyl group (-OH) attached to the first carbon of the indene ring system
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-inden-1-OL has several applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on enzymes such as phosphodiesterase 4 (pde4) and acetylcholinesterase (ache) . These enzymes play crucial roles in various biological processes, including signal transduction and neurotransmission.
Mode of Action
The exact mode of action of 1-Methyl-2,3-dihydro-1H-inden-1-OL remains to be elucidated. If it acts similarly to related compounds, it may inhibit the activity of target enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
Inhibition of pde4 and ache can affect cyclic amp (camp) signaling and cholinergic neurotransmission, respectively . These pathways are involved in a wide range of physiological processes, including memory and cognition.
Result of Action
Inhibition of pde4 and ache can lead to increased camp levels and enhanced cholinergic signaling, respectively
Biochemical Analysis
Biochemical Properties
1-Methyl-2,3-dihydro-1H-inden-1-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the hydroxyl group of this compound, which can form hydrogen bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to changes in enzyme activity. Additionally, this compound can act as an inhibitor for certain enzymes by occupying their active sites and preventing substrate binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the production of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound to form more polar metabolites that can be excreted from the body. This metabolic process can affect the levels of various metabolites and influence metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-inden-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-methyl-2,3-dihydro-1H-inden-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 1-methyl-2,3-dihydro-1H-inden-1-one over a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Reduction: Further reduction can convert the compound into 1-methyl-2,3-dihydro-1H-indene using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 1-Methyl-2,3-dihydro-1H-inden-1-one
Reduction: 1-Methyl-2,3-dihydro-1H-indene
Substitution: Various substituted derivatives depending on the reagent used
Comparison with Similar Compounds
1-Indanol: Similar structure but lacks the methyl group at the first carbon.
2,3-Dihydro-1H-inden-1-one: Similar backbone but with a carbonyl group instead of a hydroxyl group.
1-Methyl-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a methyl group and a hydroxyl group on the indene ring system. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-methyl-2,3-dihydroinden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNNMVDWALCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342679 | |
Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64666-42-8 | |
Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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